(2R)-2-Methyloxetane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-2-methyloxetane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(4(6)7)2-3-8-5/h2-3H2,1H3,(H,6,7)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHHPSLZRBPPKG-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyloxetane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 2-hydroxy-3-methylbutanoic acid derivatives. This reaction can be catalyzed by acids or bases, depending on the specific conditions required for the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyloxetane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxetane ring under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Organic Synthesis
(2R)-2-Methyloxetane-2-carboxylic acid plays a crucial role in organic synthesis, particularly as a precursor for various chemical reactions:
- Building Block for Peptides : It is utilized in the synthesis of peptides by providing a protected amino acid structure that can be selectively deprotected during the reaction sequence. This is essential for developing peptides with desired biological activities.
- Radical Reactions : The compound can participate in radical reactions, such as photoredox catalysis, where it serves as a substrate for generating reactive intermediates. These intermediates can then react with other compounds to form complex structures .
Pharmaceutical Applications
The pharmaceutical industry recognizes the potential of this compound in drug development:
- Drug Development : As a building block for drug candidates, this compound has been investigated for its ability to target specific biological pathways. Its structural properties may influence the pharmacodynamics and pharmacokinetics of synthesized drugs .
- Enzyme Inhibition Studies : Research indicates that derivatives of this compound may inhibit specific enzymes implicated in diseases such as cancer and metabolic disorders. For instance, studies have shown that modifications to the oxetane structure can enhance binding affinity to biological targets .
Case Studies
Several studies illustrate the applications and effectiveness of this compound:
Case Study 1: Peptide Synthesis
Researchers utilized this compound as an intermediate in synthesizing peptides targeting metabolic disorder receptors. The study highlighted the efficiency of using this compound to maintain stability during synthesis while allowing selective deprotection at later stages.
Case Study 2: Drug Candidate Development
A study focused on developing inhibitors for enzymes involved in cancer progression using this compound. The structural characteristics were found to enhance binding affinity and specificity compared to non-protected analogs, indicating its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (2R)-2-Methyloxetane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring’s strain makes it reactive, allowing it to participate in various chemical transformations. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following compounds share structural or functional similarities with (2R)-2-Methyloxetane-2-carboxylic acid :
Physicochemical and Reactivity Comparisons
- Ring Strain and Stability: this compound exhibits moderate ring strain compared to the smaller aziridine ring (three-membered), which is highly reactive and prone to ring-opening reactions . The methyl substituent may slightly reduce strain compared to the non-methylated oxetane analog . Azetidine derivatives (four-membered nitrogen rings) are less strained than aziridines but more reactive than oxetanes due to nitrogen’s lone pair, enabling nucleophilic reactions .
Acidity and Solubility :
- The carboxylic acid group in This compound (pKa ~2-3) is less acidic than thiophenecarboxylic acid (pKa ~1.5) due to sulfur’s electron-withdrawing effects in the aromatic system .
- Oxetane derivatives generally have higher solubility in polar solvents compared to azetidine or aziridine analogs, which may form zwitterionic structures .
Stereochemical Impact :
Research Findings and Challenges
- Synthetic Challenges : Deprotection of N-terminal oxetane or aziridine derivatives often leads to side reactions, whereas C-terminal analogs (e.g., methyl esters) are more stable .
- Biological Performance : Oxetane-containing compounds show superior pharmacokinetic profiles compared to azetidine analogs, which may exhibit off-target interactions due to basic nitrogen .
Biological Activity
(2R)-2-Methyloxetane-2-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent literature and research findings.
Chemical Structure : The molecular formula of this compound is . Its structure features a five-membered oxetane ring with a carboxylic acid functional group, which contributes to its reactivity and biological properties.
- Purinergic Receptor Modulation : Recent studies indicate that compounds related to oxetanes, including this compound, may interact with purinergic receptors, particularly P2X3 receptors. These receptors are crucial in nociception and pain signaling pathways. Antagonists of P2X3 receptors have demonstrated significant antinociceptive effects in various pain models, suggesting that derivatives of oxetanes could be explored for pain management therapies .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of oxetane derivatives have shown activity against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) for related compounds, indicating potential efficacy against pathogens like E. coli and Pseudomonas aeruginosa .
Case Studies
- Pain Management : A study focused on the role of P2X3 receptor antagonists revealed that compounds similar to this compound could effectively reduce pain responses in knockout models lacking these receptors. This suggests a promising avenue for developing new analgesics based on this compound's structure .
- Toxicological Screening : Research involving the identification of contaminants in food packaging materials highlighted the importance of assessing the biological impact of compounds like this compound. Toxicological assays indicated that certain oxetanes could interfere with metabolic processes, emphasizing the need for further investigation into their safety and biological effects .
Synthesis and Derivatives
The synthesis of this compound has been explored through various methodologies, including ring-opening reactions and functionalization techniques. Recent advancements in synthetic strategies allow for the efficient production of this compound and its derivatives, which can be tailored for specific biological activities.
Q & A
Q. What are the optimized synthetic methods for preparing fully deprotected aziridine-containing dipeptides?
Methodological Answer: The synthesis of aziridine-containing dipeptides involves sequential protection-deprotection strategies. Key steps include:
- Trityl Protection : Introduce trityl (triphenylmethyl) groups to stabilize the aziridine ring during peptide coupling. For example, D-Ser-OMe is protected with trityl before cyclization with methanesulfonyl chloride .
- Cyclization : Use methanesulfonyl chloride in dichloromethane (DCM) to form the aziridine ring.
- Deprotection : Remove trityl groups using triethylsilane (EtSiH) and trifluoroacetic acid (TFA) in DCM, followed by neutralization with triethylamine (TEA) .
- Hydrolysis : Apply lithium hydroxide (LiOH) in methanol/water mixtures to hydrolyze methyl esters, yielding free carboxylic acids .
Q. How can the stability of aziridine-2-carboxylic acid derivatives be assessed during storage?
Methodological Answer: Stability assessments require:
- Controlled Storage Conditions : Store compounds under argon at 4°C to minimize oxidative degradation. Even under these conditions, decomposition occurs after ~3 weeks, necessitating fresh preparations for critical experiments .
- Analytical Monitoring : Use HPLC to track purity over time. For example, compound 9a showed 95% purity initially but degraded to 78% after 21 days .
- Spectroscopic Validation : Regular H NMR checks for new peaks (e.g., amine or aldehyde signals) indicate decomposition via aziridine ring-opening .
Q. What analytical techniques are recommended for characterizing aziridine-2-carboxylic acid derivatives?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities. For example, the aziridine proton in 9a appears as a triplet at δ 2.85–3.05 ppm .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and aziridine C-N stretches (~1250 cm) validate functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves decomposition products .
Advanced Research Questions
Q. What challenges arise in the deprotection of N-terminal aziridine-containing dipeptides, and how can they be mitigated?
Methodological Answer:
- Challenge : N-terminal deprotection with standard acidic conditions (e.g., TFA) leads to aziridine ring-opening, generating unreactive byproducts .
- Mitigation Strategies :
Q. How do sequence-dependent instability issues affect the synthesis and storage of aziridine-2-carboxylic acid derivatives?
Methodological Answer:
- Instability Mechanism : The free amino group in dipeptides reacts with the electrophilic aziridine ring, leading to intramolecular crosslinking or hydrolysis .
- Case Study : Compound 9e (glutamate derivative) decomposed during purification due to residual amino group reactivity. Sequence truncation (e.g., using alanine instead of lysine) improved stability .
- Preventive Measures :
- Use orthogonal protection (e.g., Fmoc for amines, trityl for aziridines) to block reactive sites .
- Conduct stability assays early in synthetic routes to identify problematic sequences .
Q. What strategies are effective in utilizing aziridine-2-carboxylic acid as a covalent modifier in chemical biology applications?
Methodological Answer:
- Covalent Targeting : The aziridine ring acts as an electrophile, forming irreversible bonds with nucleophilic residues (e.g., cysteine thiols) in proteins. Pre-activation with Hünig’s base enhances reactivity .
- Applications :
- Activity-Based Protein Profiling (ABPP) : Label enzymes like proteases by designing dipeptide probes (e.g., 9a–d ) with fluorogenic tags .
- Bioconjugation : Attach aziridine-containing linkers to antibodies for site-specific drug conjugation. Optimize pH (7.4–8.0) to balance reactivity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
